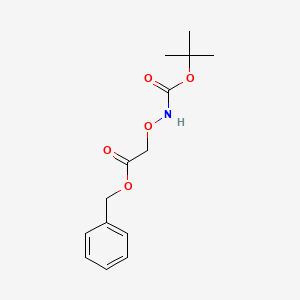![molecular formula C16H21FN2O2 B13049762 Methyl (R)-4-([1,3'-bipyrrolidin]-1'-YL)-2-fluorobenzoate](/img/structure/B13049762.png)
Methyl (R)-4-([1,3'-bipyrrolidin]-1'-YL)-2-fluorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl ®-4-([1,3’-bipyrrolidin]-1’-YL)-2-fluorobenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorinated benzoate core linked to a bipyrrolidinyl moiety, which imparts distinct chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-4-([1,3’-bipyrrolidin]-1’-YL)-2-fluorobenzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the bipyrrolidinyl intermediate: This involves the cyclization of appropriate precursors under controlled conditions to form the bipyrrolidinyl ring system.
Introduction of the fluorobenzoate moiety: The bipyrrolidinyl intermediate is then reacted with a fluorobenzoate derivative under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and stringent purification techniques to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
Methyl ®-4-([1,3’-bipyrrolidin]-1’-YL)-2-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The fluorine atom in the benzoate ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
Methyl ®-4-([1,3’-bipyrrolidin]-1’-YL)-2-fluorobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be employed in the study of biological pathways and interactions due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Methyl ®-4-([1,3’-bipyrrolidin]-1’-YL)-2-fluorobenzoate involves its interaction with specific molecular targets. The bipyrrolidinyl moiety may interact with enzymes or receptors, modulating their activity. The fluorobenzoate core can influence the compound’s binding affinity and specificity, leading to various biological effects.
相似化合物的比较
Similar Compounds
Methyl ®-3-hydroxybutyrate: Another methyl ester with distinct biological activities.
Methyl ®-2-fluorobenzoate: Shares the fluorobenzoate core but lacks the bipyrrolidinyl moiety.
Uniqueness
Methyl ®-4-([1,3’-bipyrrolidin]-1’-YL)-2-fluorobenzoate is unique due to the combination of the bipyrrolidinyl and fluorobenzoate structures, which imparts specific chemical and biological properties not found in simpler analogs.
This detailed overview provides a comprehensive understanding of Methyl ®-4-([1,3’-bipyrrolidin]-1’-YL)-2-fluorobenzoate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C16H21FN2O2 |
|---|---|
分子量 |
292.35 g/mol |
IUPAC 名称 |
methyl 2-fluoro-4-[(3R)-3-pyrrolidin-1-ylpyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C16H21FN2O2/c1-21-16(20)14-5-4-12(10-15(14)17)19-9-6-13(11-19)18-7-2-3-8-18/h4-5,10,13H,2-3,6-9,11H2,1H3/t13-/m1/s1 |
InChI 键 |
XHPMRAPTZHWBJT-CYBMUJFWSA-N |
手性 SMILES |
COC(=O)C1=C(C=C(C=C1)N2CC[C@H](C2)N3CCCC3)F |
规范 SMILES |
COC(=O)C1=C(C=C(C=C1)N2CCC(C2)N3CCCC3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13049682.png)
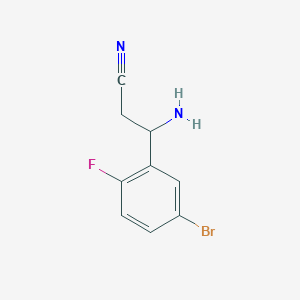
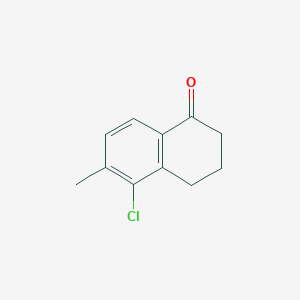
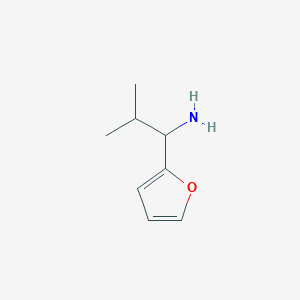
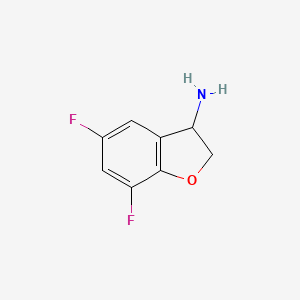
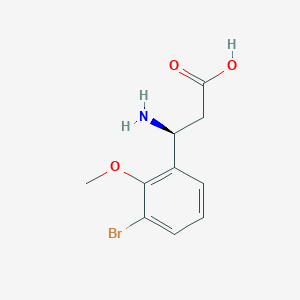
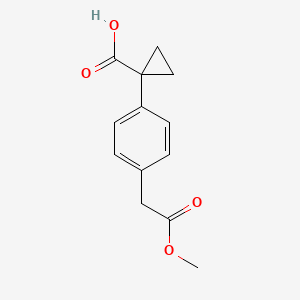
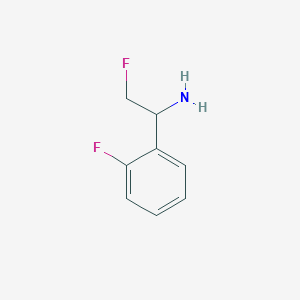

![(1S,2R)-1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13049719.png)


![3-[(3R)-morpholin-3-yl]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13049756.png)
